![molecular formula C12H20N4O B1464845 1-[3-(アミノメチル)ピペリジン-1-イル]-2-(1H-ピラゾール-1-イル)プロパン-1-オン CAS No. 1281961-45-2](/img/structure/B1464845.png)
1-[3-(アミノメチル)ピペリジン-1-イル]-2-(1H-ピラゾール-1-イル)プロパン-1-オン
説明
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a pyrazole ring attached to a propanone moiety
科学的研究の応用
Medicinal Chemistry: The compound has shown potential as a precursor for the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Material Science: Its unique structure makes it suitable for use in the design of advanced materials, such as polymers and coatings.
Biology: Research has explored its role in biological systems, including its potential as a bioactive molecule in enzyme inhibition studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with an appropriate alkyl halide to introduce the aminomethyl group.
Introduction of Pyrazole Ring: The pyrazole ring is introduced through a reaction with hydrazine and a suitable carbonyl compound.
Coupling Reaction: The piperidine derivative and the pyrazole-containing compound are coupled using a suitable reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can occur at the aminomethyl group, often using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: Amine oxides, carboxylic acids
Reduction: Amines, alcohols
Substitution: Alkylated amines, substituted pyrazoles
作用機序
The mechanism by which 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Pyrrole Derivatives: Compounds containing the pyrrole ring, which is structurally similar to pyrazole.
Piperidine Derivatives: Other piperidine-based compounds with different substituents.
Imidazole Derivatives: Compounds featuring the imidazole ring, which is another five-membered heterocycle.
Uniqueness: 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIQOPHFXGWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)

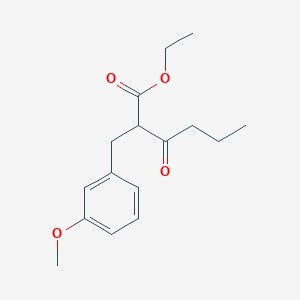
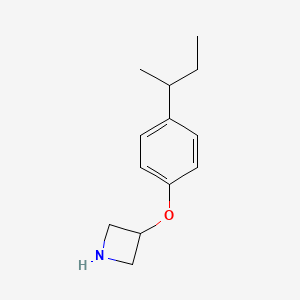
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)
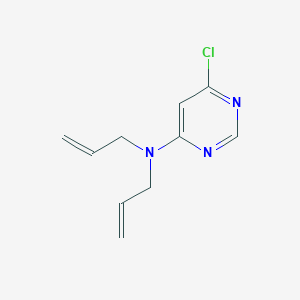
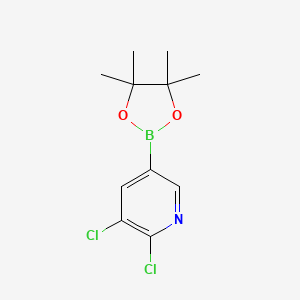
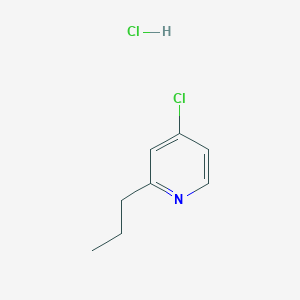
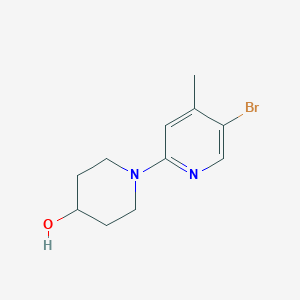
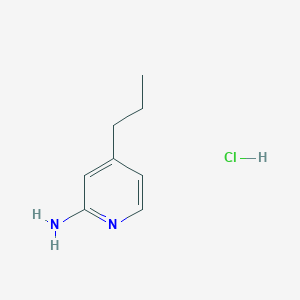
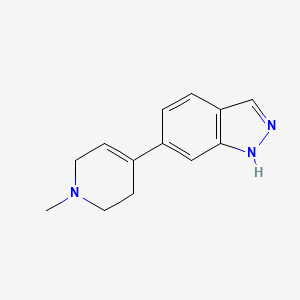
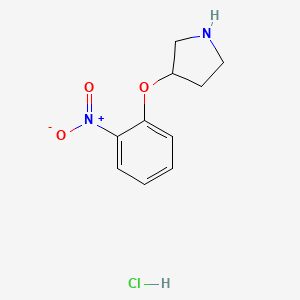

![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)
